Cas no 2138287-01-9 (methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate)

Methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate is a specialized epoxide derivative featuring a pyrazole substituent, offering unique reactivity in synthetic chemistry applications. Its oxirane ring provides a versatile electrophilic site for nucleophilic ring-opening reactions, while the ester group enhances solubility and facilitates further functionalization. The presence of the 1-methyl-1H-pyrazol-4-yl moiety introduces potential for heterocyclic interactions, making it valuable in pharmaceutical and agrochemical intermediate synthesis. The compound's structural rigidity and defined stereochemistry contribute to selective reactivity, enabling precise modifications in complex molecular frameworks. Its stability under standard conditions ensures reliable handling in laboratory settings. This compound is particularly useful in the development of biologically active molecules due to its balanced lipophilicity and functional group compatibility.
methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate structure
2138287-01-9 structure
Product Name:methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate
CAS No:2138287-01-9
MF:C10H14N2O3
MW:210.229762554169
CID:6411873
PubChem ID:165718006
Update Time:2025-06-13

methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-700120
    • 2138287-01-9
    • methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate
    • Inchi: 1S/C10H14N2O3/c1-9(7-5-11-12(3)6-7)10(2,15-9)8(13)14-4/h5-6H,1-4H3
    • InChI Key: KWBZSWCQSLBWRQ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)(C)C1(C)C1C=NN(C)C=1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 56.6Ų

methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate Pricemore >>

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Additional information on methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate

Research Brief on Methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate (CAS: 2138287-01-9)

In recent years, the compound methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate (CAS: 2138287-01-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This epoxide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's molecular framework, which includes a pyrazole ring and an oxirane moiety, makes it a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its role in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

One of the key areas of research involving this compound is its application in the synthesis of small-molecule inhibitors targeting specific kinases. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. The structural flexibility of methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate allows for modifications that can enhance binding affinity and selectivity towards target kinases. Recent publications have highlighted its use in the design of novel inhibitors with improved pharmacokinetic properties.

Another notable aspect of this compound is its potential as a building block for the development of anti-inflammatory agents. The presence of the oxirane ring, known for its reactivity, enables the formation of covalent bonds with biological targets, which can be leveraged to achieve prolonged therapeutic effects. Preliminary studies have demonstrated its efficacy in modulating inflammatory pathways, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Researchers have developed efficient and scalable routes for its synthesis, enabling its broader application in medicinal chemistry. For instance, a study published in 2023 described a one-pot synthesis approach that significantly improved the yield and purity of methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate. Such innovations are critical for accelerating the discovery and development of new therapeutics based on this scaffold.

Despite the promising potential of methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate, several challenges remain. The compound's reactivity, while advantageous for covalent drug design, also poses stability issues that need to be addressed. Additionally, the precise mechanisms underlying its biological activity are not yet fully understood, necessitating further mechanistic studies. Collaborative efforts between chemists and biologists will be essential to unlock the full therapeutic potential of this compound.

In conclusion, methyl 2,3-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate (CAS: 2138287-01-9) represents a valuable scaffold in chemical biology and medicinal chemistry. Its unique structural features and versatile applications make it a promising candidate for the development of kinase inhibitors and anti-inflammatory agents. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and optimize its therapeutic potential. As the field continues to evolve, this compound is likely to play an increasingly important role in drug discovery and development.

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